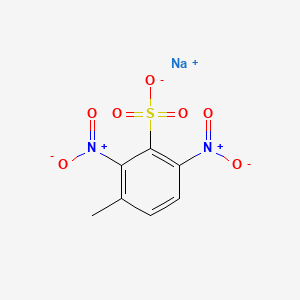

2,4-Dinitrotoluene-3-sulfonic acid sodium salt

Description

2,4-Dinitrotoluene-3-sulfonic acid sodium salt is a chemical compound with the molecular formula C₇H₅N₂NaO₇S and a molecular weight of 284.18 g/mol . It is a derivative of 2,4-dinitrotoluene, which is a nitroaromatic compound widely used in the production of explosives, dyes, and rubber . This compound is known for its hazardous nature and potential to induce genetic mutations in humans, fish, and microorganisms .

Properties

Molecular Formula |

C7H5N2NaO7S |

|---|---|

Molecular Weight |

284.18 g/mol |

IUPAC Name |

sodium;3-methyl-2,6-dinitrobenzenesulfonate |

InChI |

InChI=1S/C7H6N2O7S.Na/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

ISRXGTNZAWRDJB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt typically involves the nitration of toluene followed by sulfonation. One common method involves warming 2,4-dinitrochlorobenzene with aqueous sodium sulfite, resulting in an 80% yield of the sodium salt of 2,4-Dinitrobenzenesulfonic Acid . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,4-Dinitrotoluene-3-sulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be degraded using the three-dimensional electro-Fenton (3D/EF) process with magnetic activated carbon particle electrodes (GAC/Fe₃O₄) . This process involves the use of Fe₃O₄ nanoparticles created through chemical co-precipitation and electrochemically deposited PbO₂ layers on graphite sheets. The major products formed from these reactions include various oxidized and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dinitrotoluene-3-sulfonic acid sodium salt has several scientific research applications. It is used as an analytical standard for TNT metabolites . Additionally, it is employed in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives . Its hazardous nature also makes it a subject of environmental studies, particularly in the context of wastewater treatment and biodegradability enhancement .

Mechanism of Action

The mechanism of action of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt involves its interaction with various molecular targets and pathways. In the context of environmental degradation, the 3D/EF process enhances the biodegradability of the compound by increasing the average oxidation state (AOS) and carbon oxidation state (COS) while decreasing the COD/TOC ratio . This indicates the effectiveness of the process in breaking down the compound into less harmful substances.

Comparison with Similar Compounds

2,4-Dinitrotoluene-3-sulfonic acid sodium salt can be compared with other similar compounds such as 2,4-Dinitrobenzenesulfonic acid and 3-Methyl-2,6-dinitrobenzenesulfonic acid . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt lies in its specific use as an analytical standard for TNT metabolites and its role in environmental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.